molecular formula C9H14ClN3O2 B13747297 methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride

methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride

Cat. No.: B13747297
M. Wt: 231.68 g/mol
InChI Key: AUAFZWSIJFWWPD-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[2,3-c]pyridine core. The molecule contains a methyl ester group at position 2, an amino group at position 3, and a tetrahydrogenated pyridine ring (4,5,6,7-tetrahydro), which reduces aromaticity and enhances conformational flexibility . The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical applications.

Synthetic routes for related compounds involve sodium borohydride reduction of quaternary ammonium precursors (e.g., 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide) followed by debenzylation .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-7(10)5-2-3-11-4-6(5)12-8;/h11-12H,2-4,10H2,1H3;1H

InChI Key

AUAFZWSIJFWWPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)CNCC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Pyrrolo/Pyrazolo Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties/Applications
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate HCl C₉H₁₄ClN₂O₂ ~216.7* C2 methyl ester, C3 amino, tetrahydro core Sodium borohydride reduction High polarity; pharmaceutical intermediate
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate HCl C₁₀H₁₅ClN₂O₂ 230.70 C2 ethyl ester, no amino group Esterification of core structure Lower polarity than amino analog
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₁ClN₂O₂ 226.66 C2 ethyl ester, C5 chloro, unsaturated core Cyclocondensation Rigid structure; halogenated intermediate
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine HCl C₈H₁₃ClN₂ 188.66 N1 methyl, no ester/amino groups Reductive debenzylation Lipophilic; CNS drug candidate
Methyl 3-[(dimethylamino)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate C₁₂H₁₆N₃O₂ 234.28 C2 methyl ester, C3 dimethylaminomethyl Mannich reaction Enhanced basicity; antimicrobial potential
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl C₅H₈ClN₃ 145.59 Pyrazolo ring, no ester/amino groups Cyclization Kinase inhibitor scaffold

*Calculated based on ethyl analog (C₁₀H₁₅ClN₂O₂, MW 230.70) with adjustment for methyl substitution.

Key Observations:

Substituent Effects: The amino group at C3 in the target compound enhances polarity and hydrogen-bonding capacity compared to non-amino analogs (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate HCl) . This may improve solubility but reduce membrane permeability.

Ester Group Variations :

  • Methyl esters (target compound) are more hydrolytically stable than ethyl esters under physiological conditions, favoring prolonged in vivo activity .

N-Substituted analogs (e.g., 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine HCl) show CNS activity, indicating possible neuropharmacological applications for the amino-substituted derivative .

Biological Activity

Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride (CAS Number: 231.67936) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 231.68 g/mol
  • Chemical Structure : The compound features a pyrrolo[2,3-c]pyridine core that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrrolo[2,3-c]pyridine derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride.

Antitumor Activity

Studies have shown that compounds with a pyrrolo[2,3-c]pyridine scaffold can inhibit tumor growth through various mechanisms:

  • Mechanism : Inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression.
  • Research Findings : One study reported that specific derivatives exhibited IC₅₀ values in the nanomolar range against FGFRs and showed efficacy in reducing proliferation and inducing apoptosis in cancer cell lines .

Antiviral Properties

Pyrrolo[2,3-c]pyridines have also been evaluated for their antiviral potential:

  • Activity Against RSV : Certain derivatives demonstrated significant antiviral activity against respiratory syncytial virus (RSV), with promising results in vitro .
  • Mechanism : These compounds may interfere with viral replication processes or enhance host immune responses.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : It has shown potential in inhibiting pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
  • In Vivo Studies : Research indicated that some derivatives reduced inflammation markers in animal models .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorFGFR inhibition
AntiviralInhibition of viral replication
Anti-inflammatoryCytokine inhibition

Case Studies

  • Antitumor Efficacy :
    • A derivative of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine was tested against breast cancer cell lines. Results showed a significant decrease in cell viability and induction of apoptosis at low concentrations .
  • Antiviral Activity Against RSV :
    • In vitro assays demonstrated that the compound significantly reduced viral load in infected cells compared to controls. The most active derivatives were further characterized for their binding affinity to human serum proteins .

Q & A

Q. What are the optimal synthetic routes for methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including cyclization and carboxylation. Key steps involve:

  • Cyclization of pyrrolidine precursors using catalysts like Pd(OAc)₂ to form the pyrrolo-pyridine backbone .
  • Esterification with methyl chloroformate under anhydrous conditions to introduce the carboxylate group .
  • Hydrochloride salt formation via HCl gas or concentrated HCl in ethanol .
    To maximize purity, employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 10:1) and confirm purity via HPLC (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the pyrrolo-pyridine scaffold and ester group (e.g., ester carbonyl peak at ~165-170 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular weight (e.g., [M+H]+ at m/z 228.68) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydro ring system .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315 hazard) .
  • Ventilation : Use fume hoods during HCl gas exposure or solvent evaporation .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity, and what are common pitfalls in assay design?

Methodological Answer:

  • In Vitro Assays : Screen against kinase targets (e.g., JAK2 or CDK inhibitors) using fluorescence polarization assays .
  • Pitfalls : Control for off-target effects by including counter-screens (e.g., ATP-binding site mutants) and validate hits with orthogonal assays (e.g., SPR or ITC) .
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare synthetic protocols (e.g., residual solvents or stereoisomers from incomplete cyclization) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding mode consistency across structural models .
  • Batch Reproducibility : Re-synthesize batches under standardized conditions and re-test in parallel .

Q. What computational strategies enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify key binding interactions (e.g., hydrogen bonds with the amino group) .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., methyl vs. ethyl esters) with activity .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

  • Reaction Exotherms : Optimize cooling rates during cyclization to prevent decomposition .
  • Impurity Control : Monitor intermediates via LC-MS and implement recrystallization (e.g., ethanol/water) for hydrochloride salt purification .

Q. How can pharmacological profiling be optimized for preclinical studies?

Methodological Answer:

  • ADMET Studies :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Vivo Models : Administer orally (10 mg/kg) in rodent PK studies to assess bioavailability .

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